Praeruptorin A

Cytotoxicity Antimicrobial Natural Product Toxicology

Praeruptorin A is the only validated dual Ca²⁺ channel blocker and P-glycoprotein modulator among its pyranocoumarin analogs. Unlike Praeruptorin B–E, it uniquely blocks L-type calcium channels and resensitizes Pgp-overexpressing cancer cells to chemotherapeutics. Its potent CYP3A4 inhibition (IC₅₀ 0.1 µg/mL) and PXR/CAR-mediated induction make it indispensable for herb-drug interaction studies. With defined rat IV pharmacokinetics and blood-brain barrier penetration, this ≥98% pure racemic mixture is the definitive choice for reproducible cardiovascular, MDR, and CNS research. Substituting analogs compromises data validity.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 73069-25-7
Cat. No. B10787130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraeruptorin A
CAS73069-25-7
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1
InChIKeyXGPBRZDOJDLKOT-NXIDYTHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Praeruptorin A (CAS 73069-25-7): Procurement-Grade Natural Pyranocoumarin for Cardiovascular, MDR Reversal, and Inflammation Research


Praeruptorin A (PA), also designated as (±)-praeruptorin A or dl-praeruptorin A, is a natural angular-type pyranocoumarin primarily isolated from the dried root of Peucedanum praeruptorum Dunn. (Bai-Hua Qian Hu) . It is a racemic mixture of (+)- and (-)-enantiomers, with a molecular weight of 386.40 and formula C₂₁H₂₂O₇ . PA is distinguished from its structural analogs by its dual functionality as a calcium channel blocker and a P-glycoprotein (Pgp) modulator, with additional characterized roles in osteoclastogenesis inhibition and nuclear receptor activation . This compound is supplied for research use only, with documented purity >97% .

Why Praeruptorin A Cannot Be Substituted with Praeruptorin B, C, D, or E for Research and Procurement


Substituting Praeruptorin A (PA) with its closely related pyranocoumarins (Praeruptorin B, C, D, or E) is scientifically invalid due to profound differences in their biological activity profiles, which are driven by subtle structural variations. While PA, C, D, and E share a 7,8-pyranocoumarin core, their distinct 3′ and 4′ ester side chains dictate divergent pharmacological actions. For instance, Praeruptorin A exhibits unique calcium channel blocking and P-glycoprotein modulating activities not observed with the same potency or mechanism in Praeruptorin C, D, or E . Furthermore, in an in vivo lung injury model, PA and PC were ineffective at a dose of 80 mg/kg, whereas PD and PE demonstrated significant protective effects at the same dose, illustrating a stark functional divergence even within the same class . Additionally, PA's cytotoxic profile in the Artemia salina model (LC₅₀ 121.2 μg/mL) is nearly 3.5-fold less potent than Praeruptorin B (LC₅₀ 34.5 μg/mL), highlighting that even the simplest toxicity surrogate cannot be assumed to be equivalent across the series . Therefore, selecting a specific Praeruptorin analog is a critical experimental decision with direct consequences for data reproducibility and validity.

Quantitative Differential Evidence for Praeruptorin A (73069-25-7) Versus Key Comparators


Praeruptorin A vs. Praeruptorin B: Divergent Cytotoxicity and Antimicrobial Activity

In a direct comparative study, Praeruptorin A and Praeruptorin B were evaluated for cytotoxicity against Artemia salina and antimicrobial activity against Streptococcus agalactiae. Praeruptorin A demonstrated significantly lower acute cytotoxicity (LC₅₀ 121.2 μg/mL) compared to Praeruptorin B (LC₅₀ 34.5 μg/mL) . However, Praeruptorin A exhibited superior antimicrobial potency, with an MIC of 100 μg/mL against S. agalactiae, whereas the crude ethyl acetate extract (AcOEt) required an MIC of 250 μg/mL .

Cytotoxicity Antimicrobial Natural Product Toxicology

Praeruptorin A vs. Praeruptorin C, D, E: Differential Efficacy in an In Vivo Lung Injury Model

In a lipopolysaccharide (LPS)-induced acute lung injury model in mice, the protective effects of Praeruptorin A (PA), C (PC), D (PD), and E (PE) were compared. At a dose of 80 mg/kg, PA and PC failed to demonstrate any protective effect against lung injury . In stark contrast, PD and PE, at the same dose, significantly inhibited the infiltration of activated polymorphonuclear leukocytes (PMNs) and decreased the levels of pro-inflammatory cytokines TNF-α and IL-6 in bronchoalveolar lavage fluid .

Inflammation Acute Lung Injury In Vivo Pharmacology

Praeruptorin A as a Calcium Channel Blocker: Comparative Vasorelaxant Potency

Praeruptorin A is characterized as a Ca²⁺-influx blocker with vasorelaxant properties. In isolated rat thoracic aorta rings pre-contracted with phenylephrine, PA induces concentration-dependent relaxation, an effect that was blocked by nitric oxide synthase inhibitors (L-NAME, L-NNA) and a guanylyl cyclase inhibitor (ODQ) . While a direct quantitative comparison of IC₅₀ values against a defined standard (e.g., verapamil or nifedipine) in the same assay is not available in the open literature, PA's dual action as a Ca²⁺ channel blocker and K⁺ channel opener differentiates it mechanistically from classical dihydropyridines . Its pharmacokinetic profile shows a short elimination half-life (t₁/₂ ~59 min at 20 mg/kg i.v. in rats) with rapid distribution to the spleen, heart, and lung .

Cardiovascular Vasorelaxation Calcium Channel Blockade

Praeruptorin A vs. Verapamil: Potency in Reversing P-glycoprotein-Mediated Multidrug Resistance

Praeruptorin A (PA) has been identified as a lead compound for the reversal of P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) in cancer cells . In a direct comparison using Pgp-overexpressing MDR cancer cells, the PA derivative DCK ((±)-3′-O,4′-O-dicynnamoyl-cis-khellactone) was shown to be more potent than PA or the classical Pgp inhibitor verapamil in reversing MDR . While PA itself is a functional Pgp modulator, this SAR study establishes the 7,8-pyranocoumarin core as a privileged scaffold for Pgp inhibition, with PA serving as the essential parent compound for developing next-generation chemosensitizers .

Cancer Multidrug Resistance P-glycoprotein Chemosensitization

Praeruptorin A as a CYP3A4 Modulator: Implications for Herb-Drug Interaction Studies

Praeruptorin A is a significant modulator of the major drug-metabolizing enzyme CYP3A4, acting via the pregnane X receptor (PXR) pathway. (-)-Praeruptorin A is a competitive inhibitor of human CYP3A4 with an IC₅₀ of 0.1 µg/mL (approximately 0.26 µM) in vitro . In contrast, the IC₅₀ for rat liver microsomes is 100-fold higher at 10.4 µg/mL, indicating a substantial species difference . Furthermore, Praeruptorin A, along with Praeruptorin C, significantly induces CYP3A4 expression in LS174T cells via the constitutive androstane receptor (CAR)-mediated pathway, a mechanism not observed in untransfected cells .

Drug Metabolism CYP3A4 Herb-Drug Interactions ADME

Praeruptorin A Demonstrates Linear Pharmacokinetics and Distinct Tissue Distribution in Rats

A comprehensive LC-MS/MS study in rats established the intravenous (i.v.) pharmacokinetic (PK) profile of dl-praeruptorin A. The compound exhibited linear PK in the dose range of 5–20 mg/kg . The mean elimination half-life (t₁/₂) was consistent across doses, ranging from 57.5 to 60.9 minutes, indicating rapid clearance . Notably, tissue distribution analysis revealed that PA is preferentially distributed to the spleen, heart, and lung, and due to its low polarity, it can cross the blood-brain barrier . Total 24-hour recovery was low (0.097% in bile, 0.120% in urine, 0.009% in feces), suggesting a significant hepatic first-pass effect .

Pharmacokinetics Tissue Distribution Preclinical ADME In Vivo

Procurement-Driven Application Scenarios for Praeruptorin A (73069-25-7)


Cardiovascular Research: Investigating Endothelium-Dependent Vasorelaxation Mechanisms

Given its validated role as a dual Ca²⁺-influx blocker and K⁺-channel opener that engages the NO-cGMP pathway , Praeruptorin A is an ideal probe for cardiovascular research groups studying novel vasodilatory mechanisms distinct from classical L-type calcium channel blockers. Its well-defined in vitro assay context using isolated rat aortic rings provides a reproducible system for mechanistic studies .

Cancer Drug Discovery: Lead Scaffold for P-glycoprotein Modulators to Overcome MDR

For medicinal chemistry teams focused on overcoming multidrug resistance, Praeruptorin A serves as a validated parent compound. Its 7,8-pyranocoumarin core has been proven to resensitize Pgp-overexpressing cancer cells to chemotherapeutics . Derivative work shows that PA can be optimized to yield compounds with non-competitive Pgp inhibition that are more potent than the clinical standard, verapamil .

ADME-Toxicology Studies: Characterizing Species-Specific CYP3A4 Interactions and Herb-Drug Interaction Risk

PA's potent and species-dependent inhibition of CYP3A4 (human IC₅₀ = 0.1 µg/mL) and its role as a PXR/CAR-mediated inducer make it a critical reference compound for laboratories specializing in drug metabolism and pharmacokinetics . It is particularly valuable for evaluating the potential of natural products to cause clinically relevant herb-drug interactions.

Preclinical In Vivo Pharmacology: Leveraging Linear PK and Tissue Distribution for Target Organ Studies

The comprehensive characterization of PA's intravenous pharmacokinetics in rats, including its linearity, short half-life, and preferential distribution to the spleen, heart, and lung, provides a robust foundation for designing in vivo efficacy studies . Its ability to cross the blood-brain barrier is an additional key parameter for CNS-targeted research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Praeruptorin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.